molecular formula C34H30O2 B1296025 1,4-Bis[methoxy(diphenyl)methyl]benzene CAS No. 68883-10-3

1,4-Bis[methoxy(diphenyl)methyl]benzene

Cat. No.: B1296025
CAS No.: 68883-10-3
M. Wt: 470.6 g/mol
InChI Key: ROEBBJFBTLFGDS-UHFFFAOYSA-N
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Description

1,4-Bis[methoxy(diphenyl)methyl]benzene is a chemical compound with the molecular formula C28H26O2This compound is a white crystalline solid that is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4-Bis[methoxy(diphenyl)methyl]benzene can be achieved through various synthetic routes. One common method involves the reaction of diphenylmethanol with 1,4-dimethoxybenzene in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[methoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, and other substituted benzene derivatives.

Scientific Research Applications

1,4-Bis[methoxy(diphenyl)methyl]benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1,4-Bis[methoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: A simpler compound with similar structural features but lacking the diphenylmethyl groups.

    Benzhydrol: Contains the diphenylmethyl group but lacks the methoxy substituents on the benzene ring.

Uniqueness

1,4-Bis[methoxy(diphenyl)methyl]benzene is unique due to its combination of methoxy and diphenylmethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,4-bis[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O2/c1-35-33(27-15-7-3-8-16-27,28-17-9-4-10-18-28)31-23-25-32(26-24-31)34(36-2,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBBJFBTLFGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988584
Record name 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68883-10-3
Record name NSC122142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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